molecular formula C9H10N2S B13734154 4,7-Dimethyl-1,3-benzothiazol-6-amine CAS No. 208458-67-7

4,7-Dimethyl-1,3-benzothiazol-6-amine

Cat. No.: B13734154
CAS No.: 208458-67-7
M. Wt: 178.26 g/mol
InChI Key: QHNJEZZTFHKWFM-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the dimethyl groups at positions 4 and 7, along with the amine group at position 6, makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1,3-benzothiazol-6-amine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

4,7-Dimethyl-1,3-benzothiazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethyl groups at positions 4 and 7, along with the amine group at position 6, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

208458-67-7

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

4,7-dimethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3

InChI Key

QHNJEZZTFHKWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CS2)C)N

Origin of Product

United States

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